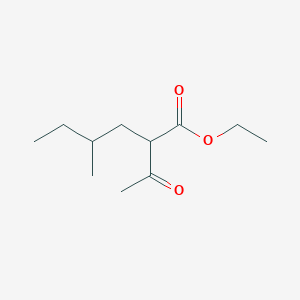

Ethyl 2-acetyl-4-methylhexanoate

Description

Properties

CAS No. |

56314-71-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-acetyl-4-methylhexanoate |

InChI |

InChI=1S/C11H20O3/c1-5-8(3)7-10(9(4)12)11(13)14-6-2/h8,10H,5-7H2,1-4H3 |

InChI Key |

GACLMUUAECCFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Ethyl 2-acetyl-4-methylhexanoate

Technical Guide: Ethyl 2-acetyl-4-methylhexanoate

Executive Summary

Ethyl 2-acetyl-4-methylhexanoate is a specialized

Its primary industrial utility lies in its decarboxylation to form 5-methyl-2-heptanone (a known volatile in hazelnuts and tequila) and its condensation with nucleophiles to generate substituted pyrazoles and pyrimidines for drug discovery.

Chemical Identity & Structure

This molecule features two chiral centers (C2 and C4), leading to a mixture of diastereomers. The C2 position is chemically labile due to keto-enol tautomerism.

| Attribute | Details |

| IUPAC Name | Ethyl 2-acetyl-4-methylhexanoate |

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| SMILES | CCC(C)CC(C(=O)C)C(=O)OCC |

| InChI Key | (Analogous to isomers) Specific key depends on stereochemistry |

| Structural Class | |

| Key Functional Groups | Ester (Ethyl), Ketone (Acetyl), Branched Alkyl (2-methylbutyl) |

Structural Diagram:

Caption: Functional decomposition of the molecule showing the reactive alpha-carbon center.

Physicochemical Properties

Note: Specific experimental data for this exact isomer is limited in public registries. Values below are calculated based on structural homologs (e.g., Ethyl 2-acetyl-5-methylhexanoate, CAS 1522-30-1).

| Property | Value (Estimated) | Rationale |

| Boiling Point | 235°C – 245°C (at 760 mmHg) | Extrapolated from ethyl acetoacetate (180°C) + alkyl chain effect. |

| Boiling Point (Reduced) | ~105°C – 110°C (at 10 mmHg) | Standard reduction for esters of this MW. |

| Density | 0.94 – 0.96 g/cm³ | Consistent with liquid |

| LogP (Octanol/Water) | ~2.8 – 3.1 | Lipophilic due to the C6 alkyl chain. |

| Solubility | Insoluble in water; Miscible with EtOH, Et2O, DCM. | Typical for C11 esters. |

| Flash Point | > 95°C | Combustible liquid (Class IIIB). |

Synthesis Protocol

The standard synthesis utilizes the Acetoacetic Ester Synthesis methodology. This route ensures high regioselectivity for the alkylation at the

Reaction Scheme

Step-by-Step Methodology

-

Enolate Formation :

-

Charge a reactor with anhydrous Ethanol (EtOH).

-

Slowly add Sodium Metal (1.05 eq) or Sodium Ethoxide (21% wt solution) under

atmosphere. -

Cool to 0–5°C.

-

Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min to form the sodium enolate.

-

Observation: Solution turns pale yellow; exotherm must be controlled.

-

-

Alkylation :

-

Add 1-Bromo-2-methylbutane (1.1 eq). Note: This alkyl halide is derived from fusel oil alcohols and carries the chirality.

-

Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

-

Monitor reaction progress via TLC or GC-FID (Disappearance of starting acetoacetate).

-

-

Work-up & Purification :

-

Cool to room temperature.[1] Filter off the precipitated Sodium Bromide (NaBr).

-

Concentrate the filtrate under reduced pressure to remove Ethanol.

-

Redissolve residue in Diethyl Ether or MTBE; wash with water (2x) and brine (1x).

-

Dry organic layer over

, filter, and concentrate. -

Distillation : Purify the crude oil via vacuum distillation (approx. 10 mmHg). Collect the fraction boiling at ~105–110°C.

-

Reactivity & Applications

This intermediate is a "divergent node" in synthesis, capable of yielding flavors or pharmaceutical scaffolds depending on the reagents used.

Pathway A: Flavor Synthesis (Decarboxylation)

Hydrolysis and decarboxylation yield 5-methyl-2-heptanone (CAS 18217-12-4), a volatile compound with a fruity, hazelnut-like aroma used in food chemistry.

Pathway B: Heterocycle Synthesis (Pharma)

The 1,3-dicarbonyl motif reacts with bis-nucleophiles to form heterocycles.

-

Pyrazoles : Reaction with Hydrazine (

). -

Pyrimidines : Reaction with Urea or Amidines.

Caption: Divergent synthetic utility of the Ethyl 2-acetyl-4-methylhexanoate scaffold.

Safety & Handling

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid (H227).[2]

-

Storage : Store under inert gas (

) to prevent oxidation or hydrolysis. Keep cool (2–8°C recommended for long-term). -

PPE : Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood.

References

- Acetoacetic Ester Synthesis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.

-

Downstream Ketone (5-methyl-2-heptanone) : The Good Scents Company. 5-methyl-2-heptanone Flavor Profile and Data. Link

-

Analogous Synthesis (5-methyl isomer) : Sigma-Aldrich. Ethyl 2-acetyl-5-methylhexanoate Product Sheet. Link

- Heterocycle Formation: Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley-Blackwell.

Sources

Ethyl 2-acetyl-4-methylhexanoate CAS number and synonyms

The following technical guide provides an in-depth profile of Ethyl 2-acetyl-4-methylhexanoate , detailing its chemical identity, synthesis, physicochemical properties, and applications.

Synthesis, Properties, and Applications of a Branched -Keto Ester

Executive Summary

Ethyl 2-acetyl-4-methylhexanoate (CAS: 56314-71-7 ) is a branched-chain

Chemical Identity & Nomenclature

Accurate identification is critical due to the existence of multiple structural isomers (e.g., isoamyl vs. 2-methylbutyl derivatives).

| Parameter | Details |

| Chemical Name | Ethyl 2-acetyl-4-methylhexanoate |

| CAS Number | 56314-71-7 (Primary); Note: Often confused with 1522-30-1 (5-methyl isomer) |

| IUPAC Name | Ethyl 2-acetyl-4-methylhexanoate |

| Systematic Name | Ethyl 2-(2-methylbutyl)-3-oxobutanoate |

| Synonyms | Ethyl 2-acetyl-4-methylcaproate; 2-Acetyl-4-methylhexanoic acid ethyl ester; Ethyl |

| Molecular Formula | C |

| Molecular Weight | 200.28 g/mol |

| SMILES | CCOC(=O)C(C(C)=O)CC(C)CC |

| InChI Key | (Predicted) InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-8(2)6-3/h8,10H,5-7H2,1-4H3 |

Structural Analysis

The molecule consists of an ethyl acetoacetate core alkylated at the C2 position with a 2-methylbutyl group.

-

Backbone: Ethyl acetoacetate (3-oxobutanoate).

-

Substituent: 2-methylbutyl group (derived from active amyl alcohol/halide).

-

Chirality: The molecule possesses two chiral centers: one at the

-carbon (C2 of the hexanoate chain) and one at the

Physicochemical Properties

Data derived from experimental values of close homologs (e.g., Ethyl 2-acetyl-5-methylhexanoate) and predictive models.

| Property | Value / Range | Notes |

| Appearance | Colorless to pale yellow liquid | Clear, mobile liquid |

| Odor Profile | Fruity, nutty, wine-like, ethereal | Reminiscent of apple, pear, and fermented fruit |

| Boiling Point | 228 °C – 235 °C (at 760 mmHg) | Extrapolated from homologs |

| Density | 0.945 – 0.955 g/cm³ (at 20 °C) | Typical for branched |

| Refractive Index | 1.425 – 1.435 ( | |

| Flash Point | ~95 °C (Closed Cup) | Combustible liquid |

| Solubility | Insoluble in water; Soluble in ethanol, ether, oils | Lipophilic character |

| LogP | ~2.8 – 3.2 | Predicted |

Synthesis & Production

The industrial and laboratory synthesis of Ethyl 2-acetyl-4-methylhexanoate follows the classical acetoacetic ester synthesis route. This involves the alkylation of the sodium enolate of ethyl acetoacetate with a branched alkyl halide.

Reaction Pathway

The synthesis utilizes Ethyl Acetoacetate and 1-Bromo-2-methylbutane as the key precursors.

Figure 1: Synthesis pathway via alkylation of ethyl acetoacetate enolate.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Ethyl 2-acetyl-4-methylhexanoate via SN2 alkylation.

Reagents:

-

Ethyl Acetoacetate (1.0 eq)

-

Sodium Ethoxide (1.1 eq) or Sodium Hydride (1.1 eq)

-

1-Bromo-2-methylbutane (1.1 eq)

-

Ethanol (absolute) or DMF (anhydrous) as solvent.

Procedure:

-

Enolate Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of Sodium Ethoxide in absolute ethanol (or suspend NaH in DMF under N

). -

Addition: Dropwise add Ethyl Acetoacetate at 0–5 °C. Stir for 30 minutes to ensure complete formation of the sodium enolate (solution turns yellow/orange).

-

Alkylation: Add 1-Bromo-2-methylbutane dropwise to the enolate solution.

-

Reflux: Heat the reaction mixture to reflux (78 °C for EtOH, or 60–80 °C for DMF) for 6–12 hours. Monitor reaction progress via TLC or GC-MS (disappearance of ethyl acetoacetate).

-

Workup: Cool the mixture. If using EtOH, evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Dry the organic layer over anhydrous MgSO

, filter, and concentrate. Purify the crude oil via fractional distillation under reduced pressure (vacuum) to obtain the pure ester.

Critical Control Points:

-

Moisture Control: The reaction must be strictly anhydrous to prevent hydrolysis of the ester or quenching of the enolate.

-

Steric Hindrance: The 2-methylbutyl group is sterically hindered; longer reflux times or the use of a polar aprotic solvent (DMF/DMSO) may improve yield compared to ethanol.

Applications

Flavor & Fragrance Industry[9][10][15]

-

Role: Modifying agent for fruity and nutty accords.

-

Profile: Adds complexity to apple, pear, and tropical fruit flavors. The "nutty" nuance (characteristic of branched chains) makes it useful in walnut or hazelnut flavor imitations.

-

Stability: Stable in neutral to slightly acidic media; susceptible to hydrolysis in strong alkali.

Pharmaceutical Intermediate[9]

-

Heterocycle Synthesis: Serves as a 1,3-dicarbonyl building block for the synthesis of substituted pyrazoles , isoxazoles , and pyrimidines via condensation with hydrazines, hydroxylamines, or ureas.

-

Chiral Pool: The presence of the 2-methylbutyl chain allows for the introduction of specific branched alkyl motifs into drug candidates targeting lipophilic binding pockets.

Safety & Regulatory Information

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.[1]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[2]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

Related Compounds (Isomers)

Researchers often confuse this compound with its structural isomers. Verification of the specific alkyl chain is essential.

| Isomer Name | CAS Number | Structure Difference |

| Ethyl 2-acetyl-5-methylhexanoate | 1522-30-1 | Isoamyl group (3-methylbutyl) at C2. |

| Ethyl 2-acetyl-4-methylpentanoate | 1522-34-5 | Isobutyl group (2-methylpropyl) at C2. |

| Ethyl 2-acetyl-4-methylhexanoate | 56314-71-7 | 2-Methylbutyl group at C2. |

References

-

Molbase Chemical Directory. (2024). Ethyl 2-acetyl-4-methylhexanoate (CAS 56314-71-7) Entry. Retrieved from

-

The Good Scents Company. (2024). Flavor and Fragrance Materials: Branched Keto Esters. Retrieved from [3]

-

Org. Synth. (1962). Alkylation of Acetoacetic Ester: General Procedures. Organic Syntheses, Coll.[4][5] Vol. 4, p. 10.

-

PubChem Database. (2024). Compound Summary: Ethyl 2-acetyl-5-methylhexanoate (Isomer Comparison). National Center for Biotechnology Information. Retrieved from [3]

Sources

Branched Beta-Keto Esters: Structural Architectures for Next-Generation Flavor & Fragrance Systems

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Flavorists, Perfumers, and Drug Development Chemists

Executive Summary

Branched

This guide dissects the chemical utility of these molecules, focusing on their dual role as direct organoleptic agents and reactive pro-fragrance precursors .[1] We provide validated synthetic protocols emphasizing Green Chemistry (enzymatic transesterification) and thermal adduct processing, alongside a mechanistic breakdown of their stability in functional matrices.

Part 1: Chemical Architecture & Olfactory Mechanics

The olfactory signature of a

1.1 Structure-Activity Relationship (SAR)

-

Linear (Unbranched): High enol content (stabilized by intramolecular H-bonding). High volatility. Profile: Sharp, ethereal, green apple.[2]

- -Branched (C2-Alkyl): Steric hindrance disrupts the H-bond network. Lower vapor pressure. Profile: Complex, woody, nutty, winey, herbal.

-

Ester Chain Branching: Increases hydrophobicity (LogP), enhancing substantivity on skin or fabric.

1.2 Comparative Organoleptic Data

The following table contrasts common linear

| Compound | Structure | FEMA / CAS | Olfactory Profile | Application Focus |

| Ethyl Acetoacetate | Linear | 2415 / 141-97-9 | Sharp, ethereal, green apple, rum-like.[2] | Top-note booster for fruit accords. |

| Ethyl 2-Methylacetoacetate | 2415 / 609-14-3 | Sweet, berry-like, cherry, slightly floral. | Berry flavors, red fruit fragrances.[3] | |

| Ethyl 2-Ethylacetoacetate | - / 607-96-5 | Winey, herbal, earthy, root-beer nuances. | Brandy flavors, heavy oriental perfumes. | |

| Methyl 2-Oxo-3-methylpentanoate | 3713 / 3682-42-6 | Nutty, walnut , woody, fruity. | Maple, chocolate, nut flavors. | |

| Methyl 2-Methylheptanoate | - / 51209-78-0 | Waxy, green, fruity, sweet. | Soap fragrances, fatty/waxy accords.[4] |

*Note: While technically an

Part 2: Advanced Synthetic Protocols

To ensure high purity and organoleptic integrity, we recommend avoiding classic Claisen condensations involving strong bases (NaOEt), which often lead to polymerization or racemization. Instead, we present two self-validating protocols: Enzymatic Transesterification and the Dioxinone Thermal Route .

Protocol A: Enzymatic Transesterification (Green Chemistry)

Best for: Chiral resolution and heat-sensitive ester moieties.

Mechanism: Candida antarctica Lipase B (CALB) catalyzes the exchange of the alkoxy group under mild, solvent-free conditions.

-

Reagents: Mix Ethyl 2-methylacetoacetate (1.0 eq) with the target alcohol (e.g., Geraniol , 1.2 eq).

-

Catalyst: Add immobilized CALB (Novozym 435, 1-2% w/w).

-

Conditions: Incubate at 40–60°C under reduced pressure (200 mbar) to continuously remove ethanol. Validation: The reaction is driven to completion by the removal of the volatile byproduct.

-

Work-up: Filter off the enzyme (reusable). No aqueous wash required.

-

Result: High-purity Geranyl 2-methylacetoacetate.

Protocol B: The Dioxinone "Thermal Snap" Route

Best for: Generating

Mechanism: Thermal retro-Diels-Alder fragmentation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates a highly reactive acetylketene intermediate that is trapped by any nucleophile (alcohol).[5]

-

Precursor: Dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 eq) and the target alcohol (1.0 eq) in Xylene or Toluene.

-

Reaction: Heat to reflux (>110°C).

-

Observation: Acetone is evolved vigorously. Validation: The cessation of acetone reflux indicates reaction completion.

-

Purification: Distill solvent. The residue is the pure

-keto ester.

Visualization: Synthetic Workflows

Caption: Comparison of enzymatic transesterification (mild, equilibrium-driven) vs. dioxinone thermal synthesis (irreversible, kinetic trapping).

Part 3: Application Engineering

3.1 Pro-Fragrance Technology (Controlled Release)

Branched

-

Trigger: Hydrolysis (slow in neutral pH, accelerated in alkaline/acidic conditions).

-

Release: 1 mole Ester

1 mole Fragrance Alcohol + 1 mole Ketone + CO -

Advantage: The

-branching slows down hydrolysis, extending the "freshness" duration compared to linear esters.

3.2 Flavor Precursors (Maillard Reactivity)

In savory and bakery applications,

-

Reaction:

-Keto Ester + Amine

Visualization: Pro-Fragrance Release Mechanism

Caption: The degradation pathway of beta-keto esters in functional matrices, releasing the target fragrance alcohol.

Part 4: References

-

Synthesis via Dioxinone: Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[5] The Journal of Organic Chemistry. Link

-

Enzymatic Transesterification: Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with ethyl acetoacetate. Biotechnology and Bioengineering. Link

-

Pro-Fragrance Hydrolysis: Levrand, B., et al. (2006). Controlled Release of Volatile Aldehydes and Ketones from Precursors. Chimia.[1][6][7][8] Link

-

Organoleptics of Branched Esters: The Good Scents Company. Ethyl 2-ethyl acetoacetate Flavor Profile.Link

-

Maillard Precursors: Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[8][9][10] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. ethyl acetoacetate, 141-97-9 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. allstudyjournal.com [allstudyjournal.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Ethyl 2-methylacetoacetate from China manufacturer - Xinggao Chemical [xgchemicals.com]

- 8. Ethyl acetoacetate natural, = 97 , FG 141-97-9 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

Comparative Organoleptic & Synthetic Profile: Ethyl 2-acetyl-4-methylhexanoate vs. Ethyl 2-acetyl-5-methylhexanoate

The following technical guide provides an in-depth comparative analysis of the organoleptic and physicochemical profiles of Ethyl 2-acetyl-4-methylhexanoate and Ethyl 2-acetyl-5-methylhexanoate.

Executive Summary

In the development of high-fidelity flavor systems and pharmaceutical excipients,

While both compounds share a molecular weight of 200.28 g/mol and a generic "fruity" character, their stereochemical differences at the distal alkyl chain result in distinct sensory impacts. The 5-methyl isomer offers a canonical "banana/pear" commercial profile, whereas the 4-methyl isomer provides a more complex, "tropical/berry" nuance with higher substantivity, making it critical for premium formulations requiring high-impact top notes.

Chemical Structure & Stereochemistry[1]

The fundamental difference lies in the branching of the alkyl chain introduced at the

Structural Comparison

| Feature | Ethyl 2-acetyl-5-methylhexanoate | Ethyl 2-acetyl-4-methylhexanoate |

| Common Name | Ethyl | Ethyl |

| CAS Number | 1522-30-1 | Not widely listed (Specialty/Captive) |

| Alkyl Substituent | Isopentyl (Isoamyl) | 2-Methylbutyl |

| Branching Position | C5 (Terminal Split) | C4 (Mid-chain Branch) |

| Chirality | C2 is chiral (racemic synthesis). | C2 and C4 are chiral.[1] (Diastereomeric pairs). |

| Molecular Formula |

Stereochemical Implication: The 4-methyl isomer possesses a second chiral center at C4 (derived from the 2-methylbutyl group). This creates a mixture of diastereomers (RR, SS, RS, SR), leading to a richer, "multi-layered" sensory perception compared to the simpler enantiomeric pair of the 5-methyl isomer.

Organoleptic Analysis

The sensory evaluation reveals that shifting the methyl group from position 5 to position 4 fundamentally alters the odor character and threshold.

Sensory Descriptors Table

| Attribute | 5-Methyl Isomer (Isoamyl) | 4-Methyl Isomer (Anteiso) |

| Primary Odor | Banana, Pear, Solvent-like | Tropical, Berry, Apple Skin |

| Secondary Nuances | Fermented, Winey, Chemical (Estery) | Green, Waxy, Slight Cheesy/Rind note |

| Tenacity | Moderate (Top-to-Middle note) | High (Middle-to-Base note) |

| Diffusivity | High (Explosive initial impact) | Moderate (Sustained release) |

| Mouthfeel (Taste) | Sweet, Sharp, Thin | Sweet, Jammy, Coating |

Mechanistic Insight (SAR)

-

The Isoamyl Effect (5-Methyl): The terminal isopropyl group fits loosely into "broad-spectrum" fruity receptors, triggering a generic signal often associated with commercial amyl acetate (banana oil). It lacks specific steric constraints, leading to a "coarser" profile.

-

The Anteiso Effect (4-Methyl): The methyl branch at C4 creates steric bulk closer to the ester linkage. This restricts binding to more specific receptor sites often triggered by natural tropical esters (e.g., passionfruit, mango). The additional chirality adds "noise" to the signal, which the brain interprets as complexity or "naturalness."

Synthesis & Manufacturing Protocols

To ensure the causal link between structure and sensory output, the synthesis must control the alkylation step of Ethyl Acetoacetate (EAA).

Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the divergent synthesis using the Acetoacetic Ester Synthesis method.

Figure 1: Divergent synthesis pathways for 5-methyl and 4-methyl isomers via alkylation of ethyl acetoacetate.

Detailed Protocol: Alkylation of Ethyl Acetoacetate

Objective: Synthesize high-purity isomers for sensory evaluation.

Reagents:

-

Ethyl Acetoacetate (EAA) (CAS 141-97-9)

-

Sodium Ethoxide (21% in Ethanol)

-

Reagent A: 1-Bromo-3-methylbutane (for 5-methyl isomer)

-

Reagent B: 1-Bromo-2-methylbutane (for 4-methyl isomer)

Step-by-Step Methodology:

-

Enolate Formation: Charge a reactor with Sodium Ethoxide solution (1.1 eq) under

atmosphere. Cool to 0°C. Add EAA (1.0 eq) dropwise over 30 minutes. Causality: Low temperature prevents transesterification or Claisen self-condensation. -

Alkylation: Add the specific Alkyl Bromide (Reagent A or B, 1.1 eq) slowly.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by GC-FID until EAA < 1%.

-

Work-up: Quench with dilute HCl (to pH 6). Separate the organic layer.[2] Wash with brine.[3] Dry over

. -

Purification: Fractional distillation under reduced pressure (10-15 mmHg).

-

Critical Checkpoint: The 4-methyl isomer (diastereomeric mixture) may show a broader boiling range or split peaks on high-resolution GC columns compared to the 5-methyl isomer.

-

Experimental Validation: GC-Olfactometry (GC-O)

To validate the organoleptic differences scientifically, a GC-O study is required. This couples chemical separation with human sensory detection.

GC-O Workflow Diagram

Figure 2: GC-Olfactometry workflow for correlating retention time with sensory descriptors.

Protocol Parameters

-

Column: DB-Wax (Polar) or DB-5 (Non-polar). Note: Polar columns better separate these esters.

-

Odor Port Temperature: 200°C (Prevent condensation).

-

Humidification: Moist air added to the sniff port to prevent nasal dehydration.

-

Panel: 3 trained assessors.

-

Metric: Detection Frequency (DF) and Intensity (0-10 scale).

Expected Results:

-

5-Methyl Isomer: Elutes later on non-polar columns (higher boiling point due to linear-like shape). Descriptor: "Banana/Solvent" at peak max.

-

4-Methyl Isomer: Elutes earlier or as a split peak (diastereomers). Descriptor: "Berry/Tropical" with lower detection threshold (higher potency).

Applications in Drug Development

Flavor Masking for Oral Suspensions

The 4-methyl isomer is superior for masking bitter Active Pharmaceutical Ingredients (APIs) (e.g., antibiotics, antihistamines).

-

Mechanism: The "jammy" and "coating" mouthfeel of the 4-methyl isomer blocks bitter receptors (T2Rs) more effectively than the volatile, thin profile of the 5-methyl isomer.

-

Usage Level: 0.05% - 0.1% in liquid formulations.

Stability

Both esters are susceptible to hydrolysis in high pH environments.

-

Recommendation: Use in acidic to neutral formulations (pH 3.0 - 6.5).

-

Excipient Compatibility: Compatible with PG (Propylene Glycol) and Ethanol. Avoid strong alkaline buffers.

References

-

The Good Scents Company. (n.d.). Ethyl 2-acetyl hexanoate and related esters: Organoleptic Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl acetoacetate derivatives. Retrieved from [Link]

- Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.

- Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). (Foundational text for isoamyl vs. anteiso ester profiles).

Sources

thermodynamic stability of alpha-substituted ethyl acetoacetate derivatives

Thermodynamic Stability of -Substituted Ethyl Acetoacetate Derivatives: Mechanistic Insights and Experimental Validation

Executive Summary

Ethyl acetoacetate (EAA) is a foundational

This technical guide deconstructs the causality behind the thermodynamic stability of

Mechanistic Causality: The Thermodynamics of -Substitution

In its neat liquid state at room temperature, unsubstituted EAA exists as an equilibrium mixture containing approximately 8% to 15% of the enol tautomer[1]. The stability of this enol form is driven by two synergistic forces: the formation of a planar, six-membered chelate ring via an intramolecular hydrogen bond, and the stabilization afforded by

When the acidic

Steric Hindrance and the Loss of Planarity

The most profound thermodynamic shifts occur upon

When a bulky alkyl group (e.g., a methyl group in ethyl 2-methylacetoacetate) is introduced at the

Electronic and Inductive Effects

The introduction of a halogen, such as in ethyl 2-chloroacetoacetate, introduces competing electronic effects. The strong inductive electron-withdrawing effect (

Quantitative Thermodynamic Summary

The table below summarizes the thermodynamic distribution of key EAA derivatives, highlighting how structural modifications dictate the dominant thermodynamic driver.

| Compound | Approx. Enol % (Neat/Non-Polar) | Dominant Thermodynamic Driver | |

| Ethyl acetoacetate (EAA) | -H | 8% – 15% | Baseline |

| Ethyl 2-methylacetoacetate | -CH | < 1% | Severe |

| Ethyl 2-chloroacetoacetate | -Cl | 4% – 5% | Inductive ( |

| Acetylacetone (Reference) | -H (Ketone) | > 80% | Strong H-bond lacking ester cross-conjugation competition |

Experimental Methodology: NMR Determination of Keto-Enol Equilibrium

Because the proton transfer inherent to keto-enol tautomerism is slow on the NMR timescale, high-resolution

To ensure high scientific integrity, the following protocol incorporates a self-validating mass balance check to prevent skewed data caused by sample degradation or transesterification.

Step-by-Step Protocol

-

Sample Preparation: Prepare a 0.20 mole fraction solution of the

-substituted EAA derivative in a non-polar deuterated solvent (e.g., -

Thermal Equilibration: Insert the NMR tube into the spectrometer probe and allow it to equilibrate at a strictly controlled temperature (e.g., 298 K) for a minimum of 15 minutes. Thermodynamics are highly temperature-dependent; failure to equilibrate will yield transient kinetic data rather than true thermodynamic constants[7].

-

Data Acquisition: Acquire a 1D

H NMR spectrum. Critical parameter: Ensure the spectral window is expanded to at least 15 ppm to capture the highly deshielded enol -OH proton, which typically resonates between 12.0 and 12.5 ppm due to strong hydrogen bonding[2]. -

Integration & Self-Validation:

-

Integrate the keto

-proton signal (typically ~3.4 ppm) and the enol vinyl/OH protons. -

Self-Validation Step: Sum the integral values of the keto and enol species and compare them against the integral of the terminal ester methyl group (-CH

of the -OCH

-

-

Thermodynamic Calculation: Calculate the equilibrium constant (

) and the standard Gibbs free energy (

Fig 1: Self-validating 1H NMR workflow for quantifying keto-enol thermodynamic equilibrium.

Implications in Drug Development: Heterocyclic Synthesis

In pharmaceutical manufacturing,

The success of these multi-component condensations relies inherently on the nucleophilicity of the

Fig 2: Logical progression from α-substitution thermodynamics to drug synthesis outcomes.

Conclusion

The thermodynamic stability of

References

-

Measuring Equilibrium Constant Keto Enol Tautomerism Source: Scribd URL:[Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants Source: Colorado State University URL:[Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR Source: Arizona State University (ASU) Core Research Facilities URL:[Link]

-

Ethyl acetoacetate Source: Wikipedia URL:[Link]

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone Source: Semantic Scholar URL:[Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS Source: Canadian Science Publishing URL:[Link]

-

Polyketide stereocontrol: a study in chemical biology Source: Beilstein Journals URL:[Link]

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethyl 2-methylacetoacetate | 609-14-3 | Benchchem [benchchem.com]

- 5. BJOC - Polyketide stereocontrol: a study in chemical biology [beilstein-journals.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

Methodological & Application

synthesis of Ethyl 2-acetyl-4-methylhexanoate via alkylation of ethyl acetoacetate

Executive Summary & Application Scope

This technical guide details the protocol for the mono-alkylation of ethyl acetoacetate (EAA) to synthesize Ethyl 2-acetyl-4-methylhexanoate . This molecule serves as a critical intermediate in the synthesis of complex branched fatty acids, specific fragrance compounds (fruity/nutty notes), and heterocyclic pharmaceutical scaffolds.

The synthesis utilizes a classic Acetoacetic Ester Synthesis pathway via

Target Molecule Profile[2][3][4]

-

IUPAC Name: Ethyl 2-acetyl-4-methylhexanoate

-

CAS (Analogous): 118942-48-6 (Isomeric family reference)[2][3]

-

Molecular Formula:

-

Molecular Weight: 200.28 g/mol

Retrosynthetic Logic & Mechanism

The construction of the carbon skeleton relies on the thermodynamic acidity of the

Reaction Scheme

Reagents: Ethyl Acetoacetate + 1-Bromo-2-methylbutane + Sodium Ethoxide

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow from deprotonation to C-alkylation. The enolate attacks the primary carbon of the alkyl halide.

Critical Process Parameters (CPPs)

-

Leaving Group Selection: The alkylating agent is 1-bromo-2-methylbutane . While iodides are faster, bromides offer a better balance of stability and reactivity for reflux conditions without rapid degradation.

-

Steric Considerations: The alkyl group is a 2-methylbutyl moiety. Although the reaction site is primary, the

-methyl branch creates steric drag, reducing the -

Stereochemistry: The starting alkyl halide (1-bromo-2-methylbutane) contains a chiral center. The reaction creates a second chiral center at the

-position of the ester. Consequently, the product will be obtained as a mixture of diastereomers (two pairs of enantiomers), complicating NMR interpretation (signal doubling).

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[4][5] | Density (g/mL) | Quantity | Role |

| Ethyl Acetoacetate | 130.14 | 1.0 | 1.02 | 65.0 g (0.5 mol) | Nucleophile |

| 1-Bromo-2-methylbutane | 151.05 | 1.1 | 1.26 | 83.1 g (0.55 mol) | Electrophile |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.05 | 0.868 | ~255 mL | Base |

| Ethanol (Absolute) | 46.07 | Solvent | 0.789 | 200 mL | Solvent |

| Potassium Iodide (Optional) | 166.00 | 0.05 | - | 4.15 g | Catalyst (Finkelstein) |

Equipment:

-

1L 3-neck Round Bottom Flask (RBF)

-

Reflux Condenser with Calcium Chloride drying tube (or

inlet) -

Pressure-equalizing Addition Funnel

-

Mechanical Stirrer (preferred over magnetic for precipitate handling)

-

Heating Mantle with temperature controller

Step-by-Step Procedure

Phase 1: Enolate Formation[6]

-

Setup: Assemble the 3-neck flask with the stirrer, condenser, and addition funnel. Flush the system with dry Nitrogen.

-

Base Preparation: Charge the flask with 200 mL absolute ethanol . If using solid Sodium metal (11.5 g), add it slowly to the ethanol to generate NaOEt in situ. Safety: Evolution of Hydrogen gas. Alternatively, transfer the commercial 21% NaOEt solution directly into the flask.

-

Substrate Addition: Cool the ethoxide solution to roughly 40°C. Add Ethyl Acetoacetate (65.0 g) dropwise via the addition funnel over 30 minutes.

-

Observation: The solution may turn slightly yellow; this is the sodium enolate forming.

-

Insight: Do not cool to 0°C; the enolate can precipitate, complicating stirring. Room temperature to 40°C is optimal.

-

Phase 2: Alkylation

-

Catalyst Addition (Recommended): Add Potassium Iodide (4.15 g) .

-

Reasoning: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the reaction with the hindered

-branched substrate.

-

-

Electrophile Addition: Add 1-Bromo-2-methylbutane (83.1 g) to the mixture.

-

Reaction: Heat the mixture to a gentle reflux (

).-

Duration: Maintain reflux for 16–20 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO2, 10% EtOAc/Hexane) or GC-MS. Look for the disappearance of Ethyl Acetoacetate. The pH of the solution should shift from basic (pH 10-11) toward neutral (pH 7-8) as the ethoxide is consumed.

-

Phase 3: Workup & Isolation[1]

-

Filtration: Cool the reaction mixture to room temperature. Sodium Bromide (NaBr) will precipitate. Decant or filter the liquid to remove the bulk salts.

-

Solvent Removal: Concentrate the filtrate using a Rotary Evaporator to remove the bulk Ethanol.

-

Partition: Redissolve the oily residue in Diethyl Ether (200 mL) or Ethyl Acetate. Wash with:

- Water

- dilute HCl (1M) (to neutralize any residual base)

- Brine (saturated NaCl)

-

Drying: Dry the organic layer over Anhydrous

, filter, and concentrate.

Phase 4: Purification (Vacuum Distillation)

-

Distillation: The crude oil requires vacuum distillation to separate the mono-alkylated product from dialkylated byproducts and unreacted starting material.

-

Expected Boiling Point: ~120–125°C at 15 mmHg (Estimate based on n-butyl analog).

-

Fraction 1: Unreacted Alkyl Halide/EAA (Low boiling).

-

Fraction 2:Ethyl 2-acetyl-4-methylhexanoate (Main Product) .

-

Residue: Dialkylated products (High boiling).

-

Workup Workflow (DOT Visualization)

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and solvent prior to fractional distillation.

Analytical Validation (QC)

Upon isolation, the identity and purity must be validated.

-

Appearance: Clear, colorless to pale yellow liquid.

-

GC-MS: Molecular ion peak

at m/z 200. Characteristic fragmentation showing loss of ethoxy group ( -

1H-NMR (400 MHz, CDCl3):

-

4.19 (q, 2H,

-

3.40 (t, 1H,

-

2.23 (s, 3H,

- 1.28 (t, 3H, ester methyl).

- 0.8-1.0 (m, 6H, terminal methyls of the isobutyl side chain).

-

Diagnostic: The integration of the methine proton at

ppm confirms mono-alkylation. Absence of this proton suggests dialkylation.

-

4.19 (q, 2H,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete reaction due to steric hindrance. | Increase reflux time to 24h; Ensure KI catalyst is used; Use fresh anhydrous Ethanol. |

| O-Alkylation (Enol Ether) | Solvent polarity issues or "Hard" leaving group. | Ensure Ethanol is the solvent (H-bonding favors C-alkylation). Avoid polar aprotic solvents like DMF unless necessary. |

| Dialkylation | Excess Base/Halide or rapid addition. | Ensure EAA is added to base first, ensuring 100% enolate formation before halide addition. Keep stoichiometry strict (1.1 eq halide). |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acetoacetic Ester Synthesis).

-

Organic Syntheses. "Ethyl n-Butylacetoacetate." Org.[1][4][5] Synth.1926 , 6, 36; Coll. Vol. 1, 248.

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanism of Enolate Alkylation).[1][6][7][8][9]

-

LibreTexts Chemistry. "22.7: Alkylation of Enolate Ions."

- BenchChem. "Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide." (General industrial protocol reference).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (E)-Ethyl 2-methylhex-4-enoate | C9H16O2 | CID 14288270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

protocol for reaction of ethyl acetoacetate with 1-bromo-2-methylbutane

Technical Application Note: -Alkylation of Ethyl Acetoacetate with Sterically Hindered Primary Halides

Executive Summary & Scientific Rationale

This application note details the protocol for the mono-alkylation of ethyl acetoacetate (EAA) using 1-bromo-2-methylbutane. While standard acetoacetic ester syntheses are foundational to organic chemistry, this specific reaction presents a kinetic challenge due to

The Steric Challenge

1-bromo-2-methylbutane is a primary alkyl halide, but the methyl group at the

Mechanism of Action

The reaction proceeds via a two-step sequence:[1][2][3]

-

Enolization: Quantitative deprotonation of the active methylene (

) by sodium ethoxide to form a resonance-stabilized enolate. -

Nucleophilic Substitution (

): The enolate attacks the electrophilic carbon of the alkyl halide.[3][4] The reaction is regioselective for C-alkylation over O-alkylation due to the "soft" nature of the enolate carbon and the alkyl halide electrophile.

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition state where steric bulk influences the rate.

Figure 1: Mechanistic pathway for the alkylation of ethyl acetoacetate. Note the central role of the enolate intermediate.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Quantity (Example) | Role |

| Ethyl Acetoacetate | 130.14 | 1.021 | 1.0 | 65.0 g (0.50 mol) | Nucleophile |

| 1-Bromo-2-methylbutane | 151.05 | 1.255 | 1.1 | 83.1 g (0.55 mol) | Electrophile |

| Sodium Metal | 22.99 | 0.968 | 1.0 | 11.5 g (0.50 mol) | Base Precursor |

| Absolute Ethanol | 46.07 | 0.789 | Solvent | ~500 mL | Solvent |

Step-by-Step Methodology

Safety Pre-Check: Sodium metal reacts violently with water to produce hydrogen gas. Ensure all glassware is flame-dried and the system is under an inert atmosphere (

Phase 1: Preparation of Sodium Ethoxide (In-Situ)

-

Setup: Equip a 1-L three-necked round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a mechanical stirrer (or heavy-duty magnetic stir bar). Attach a drying tube (CaCl₂) to the condenser.

-

Solvent Charge: Add 500 mL of absolute ethanol to the flask.

-

Base Generation: Cut 11.5 g of sodium metal into small cubes (approx. 0.5 cm). Add pieces individually through a side neck or powder funnel.

-

Observation: Vigorous evolution of

gas will occur. Maintain a gentle reflux if the reaction heat sustains it; otherwise, warm externally until all sodium is dissolved. -

Checkpoint: The solution should be clear and colorless to slightly yellow (Sodium Ethoxide solution).

-

Phase 2: Enolate Formation

-

Cooling: Allow the NaOEt solution to cool to approximately 50°C.

-

Addition: Add 65.0 g (0.50 mol) of ethyl acetoacetate dropwise via the addition funnel over 15–20 minutes.

-

Reaction: The solution may turn slightly yellow. The sodium enolate is formed immediately.

-

Note: A slight exotherm is normal.

-

Phase 3: Alkylation (The Critical Step)

-

Electrophile Addition: Add 83.1 g (0.55 mol) of 1-bromo-2-methylbutane to the reaction mixture.

-

Thermal Activation: Heat the mixture to a vigorous reflux .

-

Technical Insight: Due to the

-branching of the 2-methylbutyl group, the reaction rate is 50–80x slower than unbranched primary halides [1].

-

-

Duration: Reflux for 10–14 hours .

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. The reaction is complete when the pH of a wet aliquot is neutral (indicating consumption of the base) or when EAA is <5% by GC.

-

Visual Cue: Sodium bromide (NaBr) will precipitate as a fine white solid during reflux.

-

Phase 4: Workup & Purification

-

Solvent Removal: Rearrange the apparatus for distillation. Distill off the majority of ethanol (approx. 400 mL) at atmospheric pressure.

-

Quench: Cool the concentrated residue to room temperature. Add 200 mL of distilled water to dissolve the NaBr salts.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer (top).[5] Extract the aqueous layer twice with diethyl ether or MTBE (2 x 50 mL).

-

Drying: Combine organic phases, wash with brine (50 mL), and dry over anhydrous

. Filter. -

Isolation: Remove solvent via rotary evaporation.

-

Final Purification: Distill the crude oil under reduced pressure (vacuum distillation).

-

Target Fraction: Collect the fraction boiling at 125–130°C / 12 mmHg (estimated based on homologs).

-

Process Optimization & Troubleshooting

Controlling Side Reactions

| Issue | Cause | Solution |

| Dialkylation | Excess base or alkyl halide relative to EAA. | Ensure strict 1:1 stoichiometry of Base:EAA. Use a slight excess of alkyl halide (1.1 eq) but never excess base. |

| O-Alkylation | Solvent polarity effects or hard/soft mismatch. | Use Ethanol (protic solvent). Protic solvents shield the oxygen of the enolate via H-bonding, favoring C-alkylation [2]. |

| Low Yield | Incomplete reaction due to steric hindrance. | Extend reflux time to 16h. Ensure ethanol is anhydrous; water destroys the enolate. |

Analytical Validation

-

1H NMR (CDCl3): Look for the disappearance of the EAA methylene singlet (

3.4 ppm) and appearance of a doublet/multiplet at the -

Chirality: The product, Ethyl 2-(2-methylbutyl)acetoacetate, will exist as a mixture of diastereomers because the alkyl group is chiral (if racemic starting material is used) and a new chiral center is formed at the

-carbon.

References

-

Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752.

-branching in -

Organic Syntheses. (1932). Ethyl n-Butylacetoacetate.[3][6] Org.[6] Synth. 12, 38; Coll. Vol. 1, 248. (The foundational protocol for acetoacetic ester alkylation). Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on Enolate chemistry and C vs O alkylation). Link

Application Note: Synthesis of Ethyl 2-Acetyl-4-methylhexanoate via Sodium Ethoxide-Mediated Alkylation

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

The acetoacetic ester synthesis is a premier methodology for constructing complex carbon frameworks, specifically

Mechanistic Causality & Reagent Selection

A robust, self-validating protocol requires a deep understanding of the causality behind each reagent choice:

-

Base Selection (Sodium Ethoxide): The

-protons of ethyl acetoacetate are highly acidic (pKa -

Solvent Integrity (Absolute Ethanol): The reaction mandates strictly anhydrous ethanol. Trace water reacts with ethoxide to generate hydroxide ions, which hydrolyze the ester into a

-keto acid. Under reflux conditions, this intermediate undergoes premature thermal decarboxylation, destroying the target molecule[4],[6]. -

Electrophile Kinetics (1-Bromo-2-methylbutane): Alkylation proceeds via an SN

mechanism. While 1-bromo-2-methylbutane is a primary alkyl halide, the methyl branch at the

Workflow Visualization

Figure 1: Mechanistic workflow of sodium ethoxide-mediated alkylation of ethyl acetoacetate.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process checks to ensure each step is validated before proceeding.

Step 1: In Situ Generation of Sodium Ethoxide

-

Equip a flame-dried 500 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with inert gas (N

or Ar). -

Add 150 mL of strictly anhydrous absolute ethanol to the flask.

-

Carefully add 2.3 g (100 mmol) of freshly cut, hexane-washed sodium metal in small pieces.

-

Causality: In situ generation ensures the ethoxide is completely free of moisture and sodium hydroxide contaminants[2].

-

-

Allow the exothermic reaction to proceed until all sodium is consumed, yielding a homogenous, clear solution.

Step 2: Enolate Formation

-

Cool the sodium ethoxide solution to room temperature.

-

Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes.

-

Stir for 30 minutes at room temperature. The solution will turn slightly pale yellow, indicating the formation of the resonance-stabilized sodium enolate[3].

Step 3: SN

-

Add 16.6 g (110 mmol, 1.1 equiv) of 1-bromo-2-methylbutane dropwise to the enolate solution.

-

Note: A slight excess of the alkyl halide compensates for minor evaporative losses and helps drive the sterically hindered SN

reaction to completion[5].

-

-

Heat the mixture to a gentle reflux (approx. 78-80 °C) for 8 to 12 hours.

-

Validation Check: Periodically check the pH of the reaction mixture using moist litmus paper. The reaction is complete when the solution transitions from strongly basic to neutral, indicating total consumption of the enolate[2]. A white precipitate (NaBr) will heavily crash out of the solution.

-

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the insoluble NaBr byproduct. Wash the filter cake with 20 mL of absolute ethanol[2].

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol solvent.

-

Dissolve the resulting crude oil in 100 mL of diethyl ether, and wash sequentially with 50 mL of distilled water (to remove residual salts) and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO

), filter, and concentrate.

Step 5: Purification

-

Purify the crude ethyl 2-acetyl-4-methylhexanoate via fractional vacuum distillation[2].

-

Collect the main fraction boiling at the appropriate temperature under reduced pressure.

-

Validation Check: Analyze the purified product via GC-MS (for mass confirmation) and

H NMR (to confirm the disappearance of the characteristic singlet of the active methylene and the appearance of the new methine multiplet).

-

Data Presentation

Table 1: Reagent Stoichiometry and Physicochemical Properties

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |

| Ethyl Acetoacetate | 130.14 | 1.0 | 13.0 g | Active Methylene |

| Sodium Metal | 22.99 | 1.0 | 2.3 g | Base Precursor |

| Absolute Ethanol | 46.07 | Solvent | 150 mL | Solvent / Reagent |

| 1-Bromo-2-methylbutane | 151.05 | 1.1 | 16.6 g | Alkylating Agent |

Table 2: Expected Spectroscopic Validation (

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.18 | Quartet | 2H | Ester -O-CH |

| 3.45 | Triplet | 1H | |

| 2.22 | Singlet | 3H | Acetyl methyl (-CO-CH |

| 1.80 - 1.10 | Multiplets | 5H | Alkyl chain (-CH |

| 1.25 | Triplet | 3H | Ester -OCH |

| 0.90 | Doublet/Triplet | 6H | Terminal methyls (-CH(CH |

References

-

Acetoacetic Ester Synthesis , Chemistry Steps.[Link]

-

Alkylation of Enolate Ions , Chemistry LibreTexts.[Link]

-

Reactivity towards SN2 displacement , Collegedunia. [Link]

-

SN2 Steric Hindrance Analysis , AskFilo. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets-global.website-files.com [assets-global.website-files.com]

- 7. Question: Which of the following compounds will react faster in an SN2 di.. [askfilo.com]

- 8. Arrange the compounds of each set in order of reactivity towards SN2 displacement:(i)2-Bromo-2-methylbutane,1-Bromopentane,2-Bromopentane (ii)1-Bromo-3-methylbutane,2-Bromo-2-methylbutane,2-Bromo-3-methylbutane (iii)1-Bromobutane,1-Bromo-2,2-dimethylpropane,1-Bromo-2-methylbutane,1-Bromo-3-methylbutane. [cdquestions.com]

procedure for decarboxylation of Ethyl 2-acetyl-4-methylhexanoate to 3-methyl-2-heptanone

Application Note: Synthesis of 3-Methyl-2-heptanone via -Keto Ester Decarboxylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Critical Precursor Analysis

The transformation of

Critical Structural Correction (Self-Validating System): In organic synthesis, precise carbon mapping is paramount. The prompt specifies the decarboxylation of Ethyl 2-acetyl-4-methylhexanoate to yield 3-methyl-2-heptanone. However, a mechanistic analysis reveals a structural discrepancy. Decarboxylation of Ethyl 2-acetyl-4-methylhexanoate removes the C1 ester carbon, shifting the main chain such that the product is 5-methyl-2-heptanone .

To synthesize the target 3-methyl-2-heptanone , the correct precursor is Ethyl 2-acetyl-2-methylhexanoate . In this precursor, the methyl group is positioned on the

Mechanistic Pathways

We present two distinct methodologies for this transformation, allowing chemists to select the optimal route based on substrate sensitivity:

Method A: Classical Saponification & Acidic Thermal Decarboxylation

This two-step sequence relies on the base-promoted hydrolysis (saponification) of the ester to form a sodium

Method B: Krapcho Decarboxylation

For substrates containing acid- or base-sensitive functional groups (e.g., acetals, epoxides), the Krapcho decarboxylation offers a near-neutral alternative ([3]). By heating the

Workflow Visualization

Figure 1: Divergent synthetic workflows for the decarboxylation of β-keto esters to ketones.

Experimental Protocols

Method A: Classical Aqueous Hydrolysis & Thermal Decarboxylation

Step 1: Saponification

-

In a 250 mL round-bottom flask, dissolve 50 mmol of Ethyl 2-acetyl-2-methylhexanoate in 50 mL of ethanol.

-

Add 50 mL of 20% w/v aqueous NaOH.

-

Causality: Ethanol acts as a critical co-solvent, ensuring the hydrophobic ester remains in a homogeneous solution with the aqueous base, facilitating rapid nucleophilic acyl substitution.

-

Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 8:2).

Step 2: Acidification & Decarboxylation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add 6M H

SO -

Equip the flask with a gas bubbler and heat the acidified mixture to reflux (~100 °C).

-

Observe vigorous gas evolution (CO

). Continue refluxing for 1–2 hours until gas evolution completely ceases, validating the completion of the decarboxylation.

Step 3: Workup & Purification

-

Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO

(to neutralize residual acid) and brine. -

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purify the crude 3-methyl-2-heptanone via vacuum distillation.

Method B: Krapcho Decarboxylation (Chemoselective Route)

Step 1: Reaction Setup

-

In a 100 mL oven-dried round-bottom flask, dissolve 50 mmol of Ethyl 2-acetyl-2-methylhexanoate in 40 mL of anhydrous DMSO.

-

Add 100 mmol of anhydrous LiCl (2.0 equiv) and 75 mmol of distilled H

O (1.5 equiv). -

Causality: The precise stoichiometry of water is critical; it provides a proton source for the intermediate carbanion without turning the DMSO into a bulk aqueous solvent, which would suppress the

attack by the chloride ion ([3]).

Step 2: Thermal Dealkoxycarbonylation

-

Equip the flask with a reflux condenser and a gas bubbler. Purge with N

. -

Heat the mixture to 150–160 °C.

-

Maintain heating for 4–6 hours. The reaction is complete when CO

bubbling ceases and TLC indicates full consumption of the starting material.

Step 3: Workup & Purification

-

Cool the reaction to room temperature and dilute with 150 mL of water to crash out the organic products and solubilize the DMSO.

-

Extract with diethyl ether or hexanes (3 x 50 mL).

-

Critical Step: Wash the combined organic layers extensively with water (3 x 50 mL) to remove any partitioned DMSO, followed by a final brine wash.

-

Dry over MgSO

, filter, concentrate, and purify via vacuum distillation.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and typical outcomes for both methodologies, enabling process chemists to make data-driven decisions based on substrate complexity.

| Parameter | Method A: Classical Aqueous | Method B: Krapcho Decarboxylation |

| Reagents | NaOH, H | LiCl, H |

| Temperature | 80 °C (Hydrolysis), 100 °C (Decarb) | 150–160 °C |

| Mechanistic Driver | Saponification | |

| Chemoselectivity | Low (cleaves all esters/base-sensitive groups) | High (tolerates other esters, acetals, epoxides) |

| Workflow | Two distinct steps (Hydrolysis + Acidification) | One-pot continuous heating |

| Typical Yield | 75–85% | 80–90% |

References

Application Note: Accelerating the Synthesis of Sterically Hindered β-Keto Esters with Microwave Irradiation

Abstract

The synthesis of β-keto esters bearing sterically demanding substituents represents a significant challenge in organic chemistry, often hampered by low yields and long reaction times under conventional heating conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to overcome these limitations. We delve into the mechanistic principles of microwave heating, offer detailed, field-proven protocols for the Claisen condensation of hindered substrates, and present a comparative analysis against traditional thermal methods. The protocols herein are designed to be self-validating, providing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance

β-Keto esters are pivotal building blocks in synthetic organic chemistry, serving as versatile intermediates for the construction of pharmaceuticals, natural products, and complex molecular architectures.[1][2] Their utility stems from the dual reactivity of the keto and ester functionalities. However, when bulky substituents are present at or near the reactive centers, their synthesis via traditional methods like the Claisen condensation becomes notoriously difficult.[3]

Conventional heating, which relies on the slow transfer of thermal energy via conduction and convection, often requires prolonged reaction times at high temperatures to overcome the high activation energy associated with sterically hindered transformations.[4] This approach frequently leads to the formation of undesired by-products and decomposition of starting materials, resulting in diminished yields and complex purification procedures. Microwave-assisted synthesis offers a powerful solution, providing rapid, uniform, and efficient heating that can dramatically accelerate these challenging reactions.[5][6]

The Microwave Advantage: Principles and Rationale

Microwave-assisted organic synthesis is not merely a faster heating method; it is a fundamentally different way of transferring energy to a reaction.[7] Unlike conventional heating where the vessel is heated first, microwave irradiation directly energizes polar molecules within the reaction mixture.[6][8]

Core Mechanisms of Microwave Heating:

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in a Claisen condensation, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][9] This rapid, continuous reorientation generates friction at the molecular level, leading to instantaneous and uniform heating throughout the bulk of the material.[7]

-

Ionic Conduction: If charged particles (ions) are present in the mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[8]

This volumetric and instantaneous heating mechanism provides several key advantages for synthesizing hindered molecules:

-

Rapid Reaction Rates: Reaction times can be reduced from many hours or days to mere minutes.[4][10]

-

Higher Yields & Purity: The rapid transit to and maintenance of the target temperature minimizes the time available for side reactions or thermal decomposition, often leading to cleaner reaction profiles and higher isolated yields.[4][11]

-

Enhanced Reproducibility: Precise control over temperature and pressure within a dedicated microwave reactor ensures high reproducibility, a critical factor in drug development and process chemistry.[5]

The following diagram illustrates the overall workflow for this advanced synthetic approach.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijrpas.com [ijrpas.com]

Troubleshooting & Optimization

minimizing O-alkylation side products in ethyl acetoacetate alkylation

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing O-Alkylation in Ethyl Acetoacetate Alkylation

Introduction: The Ambident Nucleophile Challenge

Ethyl acetoacetate (EAA) presents a classic challenge in organic synthesis: it forms an ambident enolate upon deprotonation. The negative charge is delocalized between the

For most drug development and synthetic applications, C-alkylation is the desired pathway to build carbon skeletons. O-alkylation is often a "dead-end" side reaction that reduces yield and complicates purification. This guide provides the mechanistic insight and practical protocols to force the reaction toward the desired C-alkylated product.

Module 1: Mechanistic Fundamentals (The "Why")

To control the reaction, you must understand the competing factors of Kinetic vs. Thermodynamic Control and Hard-Soft Acid-Base (HSAB) Theory .

-

O-Alkylation (Kinetic Control): Oxygen is the more electronegative atom and carries a higher partial negative charge. It is a "hard" nucleophile. Reactions driven by electrostatic attraction (charge control) or low activation barriers favor O-alkylation.

-

C-Alkylation (Thermodynamic Control): The Carbon-Carbon bond is significantly stronger and more stable than the Oxygen-Carbon enol ether bond. However, the

-carbon is a "soft" nucleophile. Reactions driven by orbital overlap (soft-soft interaction) favor C-alkylation.

Key Takeaway: To minimize O-alkylation, you must suppress the kinetic pathway (O-attack) and promote the thermodynamic pathway (C-attack).

Figure 1: Reaction energy landscape. C-alkylation has a higher activation barrier but yields the stable product.[1] O-alkylation is faster but produces the less stable enol ether.

Module 2: Reagent Selection Matrix (The "What")

The choice of base, solvent, and leaving group is the primary lever for controlling selectivity.

The Cation Effect (Che vs. Naked)

-

Lithium (Li⁺): The Gold Standard for C-alkylation. Li⁺ tightly coordinates (chelates) to the enolate oxygens, effectively "masking" them and forcing the electrophile to attack the exposed carbon.

-

Potassium (K⁺) / Cesium (Cs⁺): These large cations dissociate effectively, leaving a "naked" enolate. Without the shielding effect, the high charge density on Oxygen dominates, increasing O-alkylation risk.

Solvent Effects

-

Protic Solvents (e.g., Ethanol): Hydrogen bonding solvates the oxygen atoms of the enolate, reducing their nucleophilicity. This favors C-alkylation.

-

Polar Aprotic Solvents (e.g., DMSO, HMPA, DMF): These solvate cations well but leave the enolate anion "naked" and highly reactive. This significantly increases O-alkylation rates.

The Leaving Group (Electrophile Hardness)

-

Iodide (I⁻): A "soft" leaving group. Favors orbital-controlled reaction with the "soft" Carbon nucleophile.

-

Chloride/Tosylate (Cl⁻, OTs⁻): "Harder" leaving groups. Increase the electrostatic component, slightly raising the risk of O-alkylation.

Optimization Matrix

| Variable | Favors C-Alkylation (Desired) | Favors O-Alkylation (Avoid) | Mechanism |

| Counterion | Li⁺ (Lithium) | K⁺, Cs⁺, NR₄⁺ (Ammonium) | Li⁺ chelates Oxygen, blocking it. |

| Solvent | THF (with Li), EtOH | DMSO, HMPA, DMF | H-bonding shields O; Aprotic exposes O. |

| Leaving Group | Iodide (R-I) | Chloride (R-Cl), Sulfate | Soft-Soft interaction favors C-C bond. |

| Temperature | Reflux / Higher Temp | Low Temp (-78°C) | C-alkylation is thermodynamic. |

Module 3: Experimental Protocols & Troubleshooting (The "How")

Protocol A: The "Classic" Ethoxide Method (Robust & Scalable)

Best for simple primary alkyl halides.

-

Preparation: Dissolve Sodium metal (1.0 equiv) in absolute Ethanol to generate NaOEt in situ.

-

Why? Matches the ester group (ethyl) to prevent transesterification side products.

-

-

Enolization: Add Ethyl Acetoacetate (1.0 equiv) dropwise at 0°C, then warm to RT. Stir for 15 min.

-

Alkylation: Add Alkyl Iodide (1.05 equiv).

-

Reaction: Heat to reflux (78°C) for 2–4 hours.

-

Why? Reflux provides the energy to overcome the higher activation barrier of C-alkylation and ensures thermodynamic equilibration.

-

-

Workup: Neutralize with dilute acetic acid, concentrate, and partition between water/EtOAc.

Protocol B: The Lithium-Assisted Method (High Selectivity)

Best for difficult substrates or when O-alkylation is persistent.

-

Base: Use LiHMDS or LDA (1.1 equiv) in anhydrous THF at -78°C.

-

Add EAA: Add Ethyl Acetoacetate slowly. Stir for 30 mins at -78°C.

-

Additive (Optional): Add HMPA or DMPU (only if reactivity is low, but use sparingly as they promote O-alkylation; usually Li+ in THF is sufficient). Better: Keep it simple with just THF to maximize Li-O chelation.

-

Alkylation: Add Alkyl Iodide.

-

Warm Up: Crucial Step. Allow the reaction to warm to Room Temperature (or reflux if needed).

-

Why? At -78°C, kinetic control might yield O-alkylation.[2] Warming allows the thermodynamic C-product to form.

-

Troubleshooting Center (Q&A)

Q1: I am seeing 30% O-alkylated product (enol ether). How do I fix this?

-

Diagnosis: You are likely operating under kinetic control or using a "hard" system.

-

Solution:

-

Switch leaving group from Bromide/Chloride to Iodide . (Add NaI catalytically if you must use R-Cl).

-

Change solvent from DMF/DMSO to Ethanol or THF .

-

If using K2CO3, switch to NaOEt or a Lithium base.

-

Q2: I am getting significant dialkylation (C,C-dialkyl).

-

Diagnosis: The mono-alkylated product is more acidic than the starting material (common with highly activated groups) or local concentration of base is too high.

-

Solution:

-

Use exactly 1.0 equivalent of base (or 0.95 equiv). Excess base immediately deprotonates the product.

-

Use Phase Transfer Catalysis (PTC) with solid K2CO3 in Toluene. The low solubility of the base limits the concentration of active enolate, favoring mono-alkylation.

-

Q3: Can I use Cesium Carbonate (Cs2CO3)?

-

Analysis: Cs2CO3 is excellent for O-alkylation of phenols and acids.[3] In EAA, it can lead to mixtures. However, in DMF, it is sometimes used for dialkylation because it generates a very reactive "naked" enolate.

-

Recommendation: Avoid Cs2CO3 if you want selective mono-C-alkylation. Stick to Na/Li bases.

Module 4: Advanced Workflow (Decision Tree)

Use this logic flow to design your next experiment.

Figure 2: Decision tree for selecting the optimal alkylation protocol.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and HSAB).

-

Tsuji, J. (1986). "Palladium-catalyzed reactions of enolates". Pure and Applied Chemistry.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

-

Reich, H. J. (2023). "Bordwell pKa Table & Enolate Chemistry". University of Wisconsin-Madison Chemistry.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-acetyl-4-methylhexanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of Ethyl 2-acetyl-4-methylhexanoate .

This molecule is synthesized via the SN2 alkylation of ethyl acetoacetate with 1-bromo-2-methylbutane. While the textbook mechanism appears straightforward, the reality of the bench is different: the

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to help you achieve high yields and strict regioselectivity.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first visualize the reaction logic. The sodium enolate of ethyl acetoacetate is an ambident nucleophile. Our goal is to drive the kinetics toward the carbon center while suppressing oxygen attack.

Mechanistic workflow showing the Finkelstein-catalyzed C-alkylation of ethyl acetoacetate.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion even after 24 hours. How do I force it to completion?

-

Expert Insight: The core issue is the

-branching of 1-bromo-2-methylbutane. The methyl group at the C2 position of the electrophile creates a steric shield around the primary carbon, significantly slowing down the SN2 trajectory of the bulky enolate. -

Solution: Implement an in situ Finkelstein reaction[1]. By adding a catalytic amount (0.2 equivalents) of Sodium Iodide (NaI), the bromide is continuously converted into 1-iodo-2-methylbutane. Iodine is a far superior leaving group due to its polarizability and weaker C-I bond, which dramatically accelerates the SN2 attack and drives the reaction to completion.

Q2: I am seeing a high percentage of O-alkylation instead of the desired C-alkylation. Why?

-

Expert Insight: Ethyl acetoacetate forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the carbon atom is a "soft" nucleophile. If you are using a polar aprotic solvent like DMF or DMSO, the sodium cation is strongly solvated, leaving the enolate oxygen "naked" and highly reactive. This drives the reaction toward O-alkylation[2].

-

Solution: Switch your solvent system to a protic solvent like Ethanol (EtOH). Protic solvents form hydrogen bonds with the hard oxygen atom of the enolate, effectively blocking it and forcing the electrophile to react at the softer carbon atom[3].

Q3: Can I use a stronger base like NaH or LDA to speed up the deprotonation?

-

Expert Insight: It is unnecessary and potentially detrimental. The pKa of the

-protons in ethyl acetoacetate is approximately 10.7[4]. Sodium ethoxide (conjugate acid pKa ~16) is more than sufficient to quantitatively deprotonate the substrate. Using NaH in THF removes the hydrogen-bonding protection of the solvent, which will increase O-alkylation unless you specifically add lithium salts to tightly coordinate the oxygen[3]. Stick to NaOEt/EtOH for maximum regioselectivity and to prevent transesterification.

Q4: I am detecting dialkylated products in my GC-MS. How do I prevent this?

-

Expert Insight: Once the mono-alkylated product (Ethyl 2-acetyl-4-methylhexanoate) is formed, it still possesses one

-proton. Although it is more sterically hindered, it can still be deprotonated by excess base and react with excess electrophile. -

Solution: Control the stoichiometry strictly. Use a slight excess of ethyl acetoacetate (1.2 eq) relative to the alkyl halide. Add the alkyl halide dropwise to the pre-formed enolate solution to keep the localized concentration of the electrophile low.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity.

| Base / Solvent | Electrophile | Additive | Temp (°C) | C-Alkylation Yield | O-Alkylation | Mechanistic Note |

| NaOEt / EtOH | 1-bromo-2-methylbutane | None | 78 (Reflux) | 45% | < 5% | High selectivity, but slow reaction due to |

| NaH / DMF | 1-bromo-2-methylbutane | None | 25 | 30% | 40% | Naked enolate strongly favors undesired O-alkylation[2]. |

| LDA / THF | 1-iodo-2-methylbutane | None | -78 to 25 | 60% | 15% | Unnecessary use of strong base; moderate selectivity. |

| NaOEt / EtOH | 1-bromo-2-methylbutane | NaI (0.2 eq) | 78 (Reflux) | 85% | < 5% | Optimal. Finkelstein catalysis overcomes steric hindrance[1]. |

Optimized Experimental Protocol

Self-Validating System: This protocol incorporates specific stoichiometric ratios, visual cues (precipitate formation), and TLC monitoring to ensure the mechanistic pathways described above are strictly followed.

Reagents:

-

Ethyl acetoacetate: 1.2 equivalents (15.6 g, 120 mmol)

-

1-Bromo-2-methylbutane: 1.0 equivalent (15.1 g, 100 mmol)

-

Sodium ethoxide (NaOEt): 1.1 equivalents (freshly prepared from 2.53 g Na metal in 100 mL anhydrous EtOH)

-

Sodium iodide (NaI): 0.2 equivalents (3.0 g, 20 mmol)

Step-by-Step Methodology:

-

Enolate Formation: To a flame-dried, 250 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g) in small pieces. Wait until all sodium has reacted to form a clear solution of NaOEt.

-

Substrate Addition: Cool the solution to 0 °C using an ice bath. Add ethyl acetoacetate (15.6 g) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to ensure complete, quantitative enolate formation.

-

Catalyst Activation: Add anhydrous Sodium Iodide (3.0 g) to the reaction mixture. Stir for 5 minutes to ensure dissolution.

-

Alkylation: Add 1-bromo-2-methylbutane (15.1 g) dropwise over 30 minutes using an addition funnel.

-

Reflux & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Self-Validation Check: The reaction will become cloudy as NaBr precipitates out of solution, providing a visual confirmation that the substitution is occurring. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2, visualizing with

). The Finkelstein-assisted reaction should reach completion in 6-8 hours. -

Quenching & Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Partition the residue between Diethyl Ether (150 mL) and 1M HCl (50 mL) to neutralize any remaining base and dissolve the salts.

-

Extraction: Separate the organic layer. Wash with saturated aqueous

(50 mL), followed by brine (50 mL). Dry over anhydrous -

Purification: Purify the crude oil via fractional distillation under reduced pressure or silica gel flash chromatography to isolate pure Ethyl 2-acetyl-4-methylhexanoate.

References

-

Alkylation of enolates. 182.160.97. URL:[2]

-

Organic synthesis via enolates - NSDL at NIScPR. niscpr.res.in. URL:

-

Prof D Craig 2.O1 Organic Synthesis Lecture 3. ic.ac.uk. URL:[3]

-

Acidity of α-Protons in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: A Technical Guide. benchchem.com. URL:[4]

-

From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone. chemistrytalk.org. URL:[1]

Sources

purification methods for separating Ethyl 2-acetyl-4-methylhexanoate from starting materials

The following Technical Support Guide is designed for researchers and process chemists synthesizing and purifying Ethyl 2-acetyl-4-methylhexanoate (EAMH). This guide addresses the specific challenges of separating this mono-alkylated

Case ID: EAMH-PUR-001

Topic: Downstream Processing & Isolation of

Technical Overview & Separation Logic

The Target: Ethyl 2-acetyl-4-methylhexanoate is a mono-alkylated derivative of ethyl acetoacetate.[1] The Challenge: The reaction mixture typically contains:

-

Product (EAMH): Boiling Point (BP) ~115–120°C at 12 mmHg (Estimated).[1]

-

Starting Material A (Excess EAA): BP 71°C at 12 mmHg.

-